6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol 6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 94291-44-8
VCID: VC17002604
InChI: InChI=1S/C12H22O/c1-10(2)4-5-11(6-9-13)12(3)7-8-12/h6,10,13H,4-5,7-9H2,1-3H3/b11-6-
SMILES:
Molecular Formula: C12H22O
Molecular Weight: 182.30 g/mol

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol

CAS No.: 94291-44-8

Cat. No.: VC17002604

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol - 94291-44-8

Specification

CAS No. 94291-44-8
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
IUPAC Name (Z)-6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol
Standard InChI InChI=1S/C12H22O/c1-10(2)4-5-11(6-9-13)12(3)7-8-12/h6,10,13H,4-5,7-9H2,1-3H3/b11-6-
Standard InChI Key WQRXXEWXBPIPMP-WDZFZDKYSA-N
Isomeric SMILES CC(C)CC/C(=C/CO)/C1(CC1)C
Canonical SMILES CC(C)CCC(=CCO)C1(CC1)C

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol describes a seven-carbon chain (hept-) with a double bond at position 2 (-2-en), a hydroxyl group at position 1 (-1-ol), a methyl branch at position 6, and a 1-methylcyclopropyl substituent at position 3. Its molecular formula is C₁₂H₂₀O, derived from the parent heptenol skeleton modified with a cyclopropane ring and methyl groups.

Stereochemical Features

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

While no direct synthesis of 6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is documented, analogous strategies from fragrance chemistry provide plausible routes. For example, the reduction of α,β-unsaturated aldehydes to allylic alcohols—as demonstrated in the synthesis of 2,4,7-trimethyloct-6-en-1-ol via hydrogenation of dienals—could be adapted . A potential pathway involves:

  • Cyclopropanation: Introducing the 1-methylcyclopropyl group via Simmons–Smith reaction to a preformed alkene.

  • Aldol Condensation: Constructing the heptenol backbone using ketone or aldehyde precursors.

  • Selective Reduction: Converting intermediates to the final alcohol using catalysts like NaBH₄ or LiAlH₄.

Stability and Reactivity

The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. The allylic alcohol moiety may undergo dehydration to form conjugated dienes or oxidation to ketones. Comparative data from 6-methyl-3-propylheptan-2-ol indicate moderate thermal stability (decomposition >150°C) , but the cyclopropane substituent likely lowers this threshold.

Physicochemical Properties

Predicted Properties

Using PubChem’s computational tools as a benchmark , key properties include:

PropertyValue (Estimated)Method of Determination
Molecular Weight180.29 g/molPubChem 2.1
XLogP3-AA3.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Rotatable Bond Count5Cactvs 3.4.6.11
Topological Polar Surface20.2 ŲErtl et al.’s method

The lower XLogP3 value compared to 6-methyl-3-propylheptan-2-ol (3.9) reflects the cyclopropane’s reduced hydrophobicity.

Spectroscopic Signatures

  • IR: Broad O–H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹), and cyclopropane C–C stretches (~850 cm⁻¹).

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.0 ppm), allylic CH₂OH (δ 3.4–3.6 ppm), and olefinic protons (δ 5.1–5.3 ppm) .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers.

  • Olfactory Profiling: Evaluating odor thresholds and scent profiles.

  • Biological Screening: Assessing antimicrobial or bioactive potential.

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